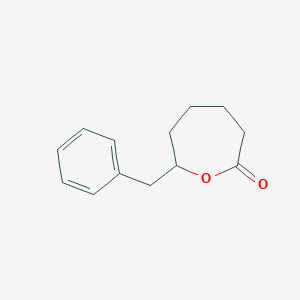
2-Oxepanone, 7-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, 7-(phenylmethyl)- typically involves the ring-opening polymerization of caprolactone derivatives. One common method is the catalytic ring-opening polymerization using stannous octoate as a catalyst. The reaction is carried out under inert atmosphere conditions, typically at temperatures ranging from 100°C to 150°C .
Industrial Production Methods
In industrial settings, the production of 2-Oxepanone, 7-(phenylmethyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Oxepanone, 7-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzyl caprolactone can be oxidized to benzyl caproic acid.
Reduction: Reduction can yield benzyl caprolactol.
Substitution: Substitution reactions can produce various benzyl-substituted caprolactones.
Scientific Research Applications
2-Oxepanone, 7-(phenylmethyl)- has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of biodegradable polymers. These polymers have applications in drug delivery systems and tissue engineering.
Pharmaceuticals: The compound is explored for its potential use in the development of new drug formulations.
Material Science: It is used in the production of specialty materials with unique properties, such as enhanced mechanical strength and biodegradability.
Mechanism of Action
The mechanism of action of 2-Oxepanone, 7-(phenylmethyl)- involves its ability to undergo ring-opening polymerization. This process is catalyzed by various catalysts, leading to the formation of high molecular weight polymers. The molecular targets and pathways involved in its action are primarily related to its reactivity with nucleophiles and electrophiles, facilitating the formation of polymer chains.
Comparison with Similar Compounds
Similar Compounds
Caprolactone: A simpler lactone with a six-membered ring.
Valerolactone: Another lactone with a five-membered ring.
Butyrolactone: A four-membered lactone.
Uniqueness
2-Oxepanone, 7-(phenylmethyl)- is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This benzyl group enhances the compound’s reactivity and allows for the synthesis of polymers with specific characteristics, such as increased hydrophobicity and mechanical strength.
Properties
CAS No. |
112329-34-7 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
7-benzyloxepan-2-one |
InChI |
InChI=1S/C13H16O2/c14-13-9-5-4-8-12(15-13)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |
InChI Key |
NFXKMWBXRKTICU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)OC(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


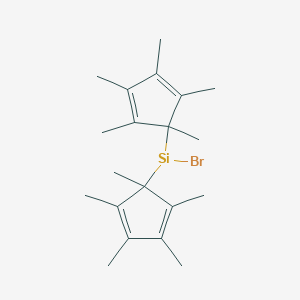
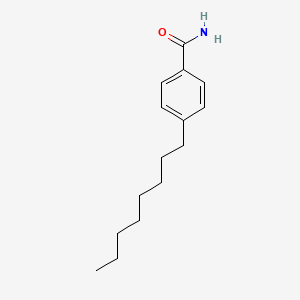
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)

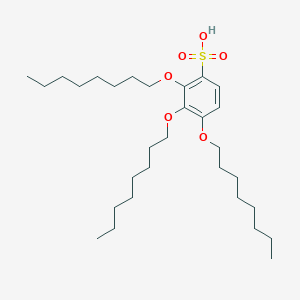
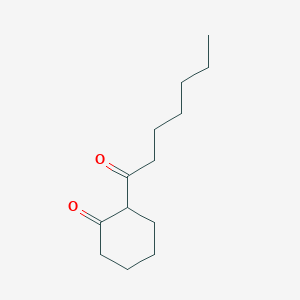
![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
![2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate](/img/structure/B14300780.png)
![3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid](/img/structure/B14300782.png)
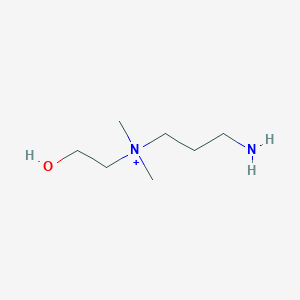
![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)

![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)

